Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-
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Overview
Description
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzodioxin ring and a chloroacetamide group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the thiolation of the intermediate compound to introduce the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzodioxin ring and the thioether linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-
- Acetamide, 2-chloro-N,N-diethyl-
- 2-Chloro-N-phenylacetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- is unique due to the presence of the benzodioxin ring and the thioether linkage, which are not commonly found in similar compounds.
Properties
CAS No. |
501650-70-0 |
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Molecular Formula |
C17H15Cl2NO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15Cl2NO3S/c18-7-16(21)20-14-3-1-2-4-15(14)24-9-12-6-13(19)5-11-8-22-10-23-17(11)12/h1-6H,7-10H2,(H,20,21) |
InChI Key |
IANNOCKBDJSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=CC=CC=C3NC(=O)CCl)OCO1 |
Origin of Product |
United States |
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